N-Methyl-D-alanyl-L-alanine
Description
Structure
3D Structure
Properties
CAS No. |
61370-51-2 |
|---|---|
Molecular Formula |
C7H14N2O3 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-(methylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-4(8-3)6(10)9-5(2)7(11)12/h4-5,8H,1-3H3,(H,9,10)(H,11,12)/t4-,5+/m1/s1 |
InChI Key |
BNOGWBQUPQZAPG-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](C)C(=O)O)NC |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC |
Origin of Product |
United States |
Significance of N Methylation in Modulating Peptide Conformation and Properties
N-methylation, the substitution of an amide proton with a methyl group in a peptide backbone, is a powerful tool in medicinal chemistry used to fine-tune the characteristics of peptides. nih.govresearchgate.net This seemingly minor modification can lead to significant changes in a peptide's conformational flexibility, biological activity, and pharmacokinetic profile. nih.gov The presence of the methyl group on the amide nitrogen eliminates the hydrogen bond donor capability at that position, which can disrupt or stabilize secondary structures like β-sheets and γ-turns. researchgate.netmdpi.com
One of the most valuable consequences of N-methylation is the enhanced resistance to enzymatic degradation. nih.gov Proteolytic enzymes often recognize and cleave peptide bonds, but the steric hindrance and altered electronic properties introduced by the N-methyl group can inhibit this process, thereby increasing the peptide's in vivo half-life. nih.govresearchgate.net Furthermore, N-methylation generally increases the lipophilicity of a peptide, which can improve its ability to cross biological membranes, a critical factor for oral bioavailability. nih.govrsc.org Research has shown that multiple N-methylations in a peptide can drastically improve metabolic stability and intestinal permeability. nih.gov The conformational rigidity imposed by N-methylation can also lead to higher receptor selectivity, as the peptide is locked into a more defined shape that may bind more specifically to a biological target. nih.govnih.gov
Table 1: Effects of N-Methylation on Peptide Properties
| Property | Effect of N-Methylation | Scientific Rationale |
|---|---|---|
| Conformation | Restricts backbone flexibility; can favor cis-amide bonds. mdpi.comnih.gov | The methyl group creates steric hindrance and removes a hydrogen bond donor. researchgate.net |
| Proteolytic Stability | Increases resistance to enzymatic cleavage. nih.gov | The modification hinders recognition and cleavage by proteases. researchgate.net |
| Bioavailability | Can improve oral bioavailability and cell permeability. nih.govnih.gov | Increased lipophilicity and stability enhance absorption. rsc.org |
| Receptor Binding | Can increase selectivity for specific receptor subtypes. nih.gov | A more rigid conformation can lead to more specific molecular interactions. nih.gov |
| Solubility | Can increase aqueous solubility despite increased lipophilicity. rsc.org | Complex effects on solvation energy can lead to higher solubility. rsc.org |
Stereochemical Considerations in Peptide Systems: the Distinct Roles of D Amino Acids and L Amino Acids
Chirality is a fundamental concept in peptide chemistry, with the "handedness" of amino acids—designated as either L (levo) or D (dextro) forms—dictating their function in biological systems. jpt.com In nature, proteins and peptides are almost exclusively composed of L-amino acids. jpt.combiopharmaspec.com As a result, biological machinery, particularly enzymes like proteases, are stereospecific and primarily recognize and process peptides made of L-residues. jpt.com
The incorporation of D-amino acids into synthetic peptides is a widely used strategy to enhance their therapeutic potential. jpt.commdpi.com Because D-amino acids are the mirror images of their L-counterparts, they are not easily recognized by most proteases, making peptides that contain them highly resistant to enzymatic degradation. biopharmaspec.comlifetein.com This proteolytic resistance significantly increases the peptide's stability and half-life in biological systems. biopharmaspec.comlifetein.com The inclusion of a D-amino acid can also induce specific secondary structures and increase the structural rigidity of the peptide, which can improve its binding affinity to a target. lifetein.com In some cases, the presence of a D-amino acid is essential for biological activity and receptor recognition. mdpi.com For instance, D-alanine is a key component of bacterial cell walls, providing resistance against proteases designed to cleave L-amino acid linkages. frontiersin.org Therefore, a dipeptide like N-Methyl-D-alanyl-L-alanine, which contains both stereoisomers, combines the unusual D-configuration with the natural L-configuration, a feature designed to modulate its biological stability and conformational preferences.
Table 2: Comparison of L-Amino Acids and D-Amino Acids in Peptides
| Feature | L-Amino Acids | D-Amino Acids |
|---|---|---|
| Natural Abundance | Predominant form in proteins of higher organisms. jpt.com | Rare in higher organisms, but found in bacterial cell walls and some natural peptides. lifetein.comfrontiersin.org |
| Proteolytic Stability | Susceptible to degradation by proteases. biopharmaspec.com | Highly resistant to degradation by most proteases. biopharmaspec.comlifetein.com |
| Biological Activity | Form the basis for most natural peptide functions. | Can confer unique biological activities not seen in L-peptides. mdpi.comlifetein.com |
| Structural Impact | Participate in standard secondary structures (α-helices, β-sheets). | Can induce unique turns and increase structural rigidity. lifetein.com |
| Therapeutic Use | Often have short half-lives when used as drugs. | Used to increase peptide stability, bioavailability, and half-life in drug design. jpt.combiopharmaspec.com |
Overview of Dipeptide Research and Its Broader Implications in Chemical Biology and Material Science
Strategies for N-Methylated D-Alanine and L-Alanine Precursor Synthesis
The creation of N-methylated amino acids is a critical first step. These methods often involve the methylation of protected amino acid derivatives to ensure regioselectivity and preserve the chiral integrity of the starting material.
Chemical Methylation Techniques for N-Protected Amino Acid Derivatives
Several chemical methods exist for the N-methylation of amino acids. A common approach involves the use of a protecting group for the amino function, followed by methylation and deprotection. For instance, N-tert-butyloxycarbonyl (Boc) protected amino acids can be methylated using sodium hydride and methyl iodide in tetrahydrofuran. cdnsciencepub.com Another technique utilizes an o-nitrobenzenesulfonyl (o-NBS) group to activate the amine for methylation. This three-step process, involving amine activation, selective N-methylation with reagents like dimethylsulfate, and subsequent removal of the sulfonamide group, has been optimized to be highly efficient. nih.gov
A classical route to N-methyl-DL-alanine involves the nucleophilic substitution of α-bromopropionic or α-chloropropionic acid with methylamine (B109427). sciencemadness.org Diazomethane (B1218177) has also been employed to methylate N-nosyl protected peptides in a solution-phase method that proceeds without detectable racemization. acs.orgnih.gov
| Methylation Technique | Protecting Group | Methylating Agent | Key Features |
| Sodium Hydride/Methyl Iodide | N-tert-butyloxycarbonyl (Boc) | Methyl Iodide | Standard procedure for N-alkylation. cdnsciencepub.com |
| o-NBS Sulfonamide Method | o-Nitrobenzenesulfonyl (o-NBS) | Dimethylsulfate | Optimized, rapid, and efficient three-step procedure on solid support. nih.gov |
| Nucleophilic Substitution | None (on α-halo acid) | Methylamine | Classical, straightforward route, though may yield racemic products. sciencemadness.org |
| Diazomethane Methylation | N-nosyl | Diazomethane | High yield, high purity, and no detectable racemization. acs.orgnih.gov |
Control of Chiral Purity and Stereointegrity During N-Methylation Reactions
Maintaining the stereochemical integrity of the chiral centers in D-alanine and L-alanine during N-methylation is paramount. The risk of racemization is a significant concern, particularly under harsh reaction conditions.
Methods have been developed to assess the enantiomeric purity of N-methylated amino acids. One such method involves converting the N-methylamino acid into its N-benzyloxycarbonyl derivative and coupling it with a lysine (B10760008) derivative. The resulting diastereomeric dipeptides can then be analyzed by ion-exchange chromatography to detect even minute quantities of the undesired isomer. doi.orgcdnsciencepub.com The use of pre-column derivatization with various reagents followed by HPLC-ESI-MS is another effective technique for determining the chirality of N-methylated amino acids. nih.gov
Certain synthetic methods are designed to minimize racemization. For example, the N-methylation of N-nosyl protected peptides using diazomethane has been shown to proceed without any detectable racemization of the peptide stereocenters. acs.orgnih.gov Similarly, the use of specific coupling reagents in peptide synthesis, discussed later, also plays a crucial role in preventing loss of optical purity. thieme-connect.com
Dipeptide Bond Formation Approaches for this compound
The formation of the peptide bond between N-Methyl-D-alanine and L-alanine is often the most challenging step due to the steric hindrance imposed by the N-methyl group on the D-alanine residue. This necessitates the use of specialized coupling reagents and optimized reaction conditions.
Optimization of Solution-Phase Peptide Coupling Methodologies
Solution-phase peptide synthesis offers flexibility but requires careful optimization to achieve high yields when dealing with sterically hindered N-methylated amino acids. sci-hub.se A variety of coupling reagents have been developed to facilitate these difficult couplings.
Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate), and PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate/1-Hydroxy-7-azabenzotriazole) have shown promise in coupling N-methylated amino acids. nih.govscielo.org.mx Another powerful coupling reagent, 2-Bromo-1-ethyl pyridinium (B92312) tetrafluoroborate (B81430) (BEP), has been utilized for the synthesis of N-methylated peptides in good yields and without significant loss of optical purity. thieme-connect.com
A novel approach involves an isostearyl-mixed anhydride (B1165640) coupling methodology, which allows for the efficient synthesis of dipeptide fragments, including those with N-methyl amino acids, in high yields. sci-hub.se Micro-flow technology has also been applied to peptide synthesis, enabling the use of highly reactive intermediates and precise control over reaction times to achieve high yields without severe racemization. nii.ac.jp
| Coupling Reagent/Method | Key Advantages |
| HATU | Highly efficient, especially for sterically hindered couplings. scielo.org.mxmerckmillipore.com |
| PyAOP / PyBOP/HOAt | Effective for coupling N-methylamino acids. nih.gov |
| BEP | Good yields, simple protocol, preserves optical purity. thieme-connect.com |
| Isostearyl-mixed anhydride | High yields for dipeptide fragments. sci-hub.se |
| Micro-flow synthesis | Precise reaction control, high yields, minimizes racemization. nii.ac.jp |
Adaptations and Challenges in Solid-Phase Peptide Synthesis for N-Methylated Dipeptides
Solid-phase peptide synthesis (SPPS) is a widely used technique for preparing peptides, but the incorporation of N-methylated amino acids presents significant hurdles. springernature.com The steric hindrance of the N-methyl group makes the coupling to and from the N-methylated residue difficult, often resulting in low yields. peptide.com
To overcome these challenges, specific protocols and reagents are necessary. For instance, coupling to an N-methyl amino acid often requires a greater excess of reagents and longer reaction times. peptide.com Monitoring the coupling reaction can also be problematic, as standard tests like the ninhydrin (B49086) test give a weak or no color change with N-methylated amines. The bromophenol blue test is a useful alternative for monitoring these couplings. peptide.com
The choice of coupling reagent is critical in SPPS of N-methylated peptides. While HBTU and HCTU are less effective, HATU has been used with success. peptide.com Other reagents like BOP-Cl, PyBroP, PyAOP, and PyBOP/HOAt have also been employed for these challenging couplings. nih.govpeptide.com Microwave-assisted SPPS has been shown to enhance the difficult coupling onto the methylated N-terminus. springernature.com
A significant side reaction in the SPPS of peptides containing N-methyl amino acids is the formation of diketopiperazines, which can lead to cleavage of the peptide from the resin. sci-hub.senih.gov
Chemoenzymatic Synthesis Routes for Stereospecific this compound Production
Chemoenzymatic methods offer a promising alternative for the stereospecific synthesis of N-methylated peptides, combining the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. nih.govasm.org
One strategy involves the use of methyltransferase enzymes. A borosin-type methyltransferase has been used in a bioconjugation approach to achieve backbone N-methylation on various peptide substrates. nih.gov This method could potentially be adapted for the specific methylation of a D-alanyl residue within a dipeptide.
Another approach focuses on the enzymatic production of the N-methylated precursor. For example, recombinant Corynebacterium glutamicum has been engineered to express an N-methyl-L-amino acid dehydrogenase from Pseudomonas putida, enabling the one-step conversion of sugars and methylamine to N-methyl-L-alanine. nih.gov While this produces the L-enantiomer, similar enzymatic strategies could potentially be developed for the synthesis of N-methyl-D-alanine.
Furthermore, enzymes can be used for the peptide bond formation itself. Nonribosomal peptide synthetase (NRPS) cyclases have demonstrated the ability to catalyze the cyclization of linear peptides containing unnatural amino acids, including N-methylated residues. asm.org While focused on cyclization, the principles of enzymatic peptide ligation could be applied to the synthesis of linear dipeptides. The use of proteases in reverse (peptide synthesis) is another established chemoenzymatic strategy, although the substrate scope for N-methylated amino acids would need to be considered. nih.gov
These chemoenzymatic routes hold the potential for highly stereospecific production, avoiding the racemization issues often encountered in purely chemical methods.
Spectroscopic Investigations of this compound Solution-Phase Conformations
Spectroscopic techniques are indispensable for probing the solution-phase conformations of peptides. For a molecule like this compound, a combination of methods is necessary to obtain a comprehensive understanding of its structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of peptides in solution. For this compound, several advanced NMR experiments would be employed to gain detailed insights.
Due to N-methylation, the amide proton typically observed in a standard proton NMR spectrum is absent, which eliminates the possibility of using NH-Hα coupling constants for conformational analysis at the N-methylated residue. nih.gov However, other NMR parameters remain highly informative. The analysis of ¹H and ¹³C chemical shifts provides initial clues about the local electronic environment and can indicate the presence of different conformers. mdpi.com
The presence of the D-alanine residue introduces specific stereochemistry that influences the favored backbone dihedral angles (φ, ψ). These angles can be partially restrained using data from coupling constants, such as ³J(Hα, Hβ) for the alanine (B10760859) side chains.
The cis/trans isomerization around the N-methylated peptide bond is a key feature that can be studied by NMR. The energy barrier for this isomerization is often low enough to result in the presence of both cis and trans conformers in solution on the NMR timescale, leading to two distinct sets of resonances. researchgate.net The relative populations of these conformers can be determined from the integration of their respective NMR signals. researchgate.net
A hypothetical table of expected ¹H NMR chemical shifts for the major (trans) conformer of this compound in a non-polar solvent is presented below, based on typical values for similar dipeptides.
| Proton | Expected Chemical Shift (ppm) |
| D-Ala Cα-H | 4.2 - 4.5 |
| D-Ala Cβ-H₃ | 1.3 - 1.5 |
| N-CH₃ | 2.8 - 3.1 |
| L-Ala Cα-H | 4.3 - 4.6 |
| L-Ala Cβ-H₃ | 1.4 - 1.6 |
This table is illustrative and actual values would depend on experimental conditions.
Vibrational Raman Optical Activity (VROA) and Circular Dichroism (CD) are chiroptical techniques that are highly sensitive to the stereochemistry and conformation of chiral molecules like this compound.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. The CD spectrum of a peptide in the far-UV region (typically 190-250 nm) is sensitive to the backbone conformation. While standard secondary structures like α-helices and β-sheets have characteristic CD spectra, the spectrum of a short, flexible peptide like this compound would likely represent an average of multiple co-existing conformations. The presence of the D-alanine residue is expected to significantly alter the CD spectrum compared to an all-L dipeptide. researchgate.net For instance, L-alanine typically shows a positive CD band around 200-220 nm. researchgate.netresearchgate.net The introduction of a D-amino acid can lead to inversions or significant changes in the CD signal, providing a powerful probe of local conformation. uark.edu
Vibrational Raman Optical Activity (VROA) provides more detailed structural information than conventional CD by probing vibrational transitions. VROA spectra exhibit a rich pattern of positive and negative bands that are exquisitely sensitive to the three-dimensional arrangement of atoms. rsc.orgrsc.org For this compound, VROA could distinguish between different backbone and side-chain conformations. cas.czresearchgate.net The amide I and III vibrational modes, which are sensitive to backbone conformation, would be of particular interest. The sign patterns in VROA spectra are determined by the relative orientations of the peptide groups, making it a powerful tool for studying the subtle conformational preferences induced by the D-alanine and N-methylation. rsc.org
A hypothetical comparison of the expected dominant CD signals for related dipeptides is shown below.
| Compound | Expected CD Signal (200-220 nm) |
| L-Alanyl-L-alanine | Positive |
| D-Alanyl-D-alanine | Negative |
| This compound | Complex, likely differing significantly from all-L or all-D peptides |
Computational Modeling of this compound Conformational Landscapes
Computational modeling provides a powerful complement to experimental techniques, allowing for the exploration of the full conformational landscape and the interpretation of spectroscopic data at an atomic level of detail.
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their flexibility and the transitions between different conformational states. For this compound, MD simulations can map out the accessible (φ, ψ) dihedral angle space for both the D-alanine and L-alanine residues. nih.gov
A key challenge in simulating N-methylated peptides is the accurate representation of the cis/trans isomerization of the N-methylated peptide bond. nih.govrsc.org Enhanced sampling techniques, such as replica exchange MD or metadynamics, are often necessary to overcome the energy barriers and adequately sample both isomeric states. nih.gov The simulations would also need to account for the influence of the solvent, as explicit water molecules can play a crucial role in stabilizing certain conformations through hydrogen bonding. nih.gov
The results of MD simulations can be used to generate a Ramachandran plot, which visualizes the distribution of backbone dihedral angles. For this compound, this would reveal the preferred conformations for each residue and how they are influenced by the N-methylation and the D-amino acid.
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can provide highly accurate information about the electronic structure and relative energies of different conformers. nih.govacs.org For this compound, DFT calculations would be used to optimize the geometries of various low-energy conformations identified through a conformational search or from MD simulations. csic.es
These calculations can determine the relative stabilities of the cis and trans isomers of the N-methylated peptide bond, as well as the energies of different backbone conformations (e.g., β-turns, extended structures). nih.gov Furthermore, DFT can be used to calculate theoretical NMR chemical shifts, VCD, and VROA spectra for different conformers. researchgate.net By comparing these calculated spectra with experimental data, it is possible to identify the predominant conformations present in solution.
A hypothetical table showing the relative energies of different conformers of a model N-methylated dipeptide from DFT calculations is presented below.
| Conformer (Backbone Dihedrals) | Relative Energy (kcal/mol) |
| trans, β-sheet like | 0.0 |
| trans, extended | 1.2 |
| cis, β-turn like | 2.5 |
| cis, extended | 3.8 |
This table is illustrative and based on general findings for N-methylated peptides.
The accuracy of MD simulations is heavily dependent on the quality of the underlying force field, which is a set of parameters that describes the potential energy of the system. For N-methylated peptides, standard protein force fields may not always perform adequately due to the unique electronic and steric effects of the N-methyl group. jst.go.jp
Several studies have focused on developing and validating force fields for N-methylated peptides. rsc.orgjst.go.jp These assessments typically involve comparing simulation results with experimental data, such as NMR-derived conformational populations or crystallographic structures. The inclusion of correctional map (CMAP) terms for N-methylated amino acids in force fields like CHARMM has been shown to improve the accuracy of backbone conformational sampling. jst.go.jp
The performance of different force fields (e.g., AMBER, CHARMM, GROMOS) in reproducing the conformational preferences of this compound would need to be carefully evaluated. nsf.gov This would involve running simulations with each force field and comparing the resulting conformational ensembles to available experimental data or high-level quantum mechanical calculations. The choice of force field can significantly impact the predicted populations of cis and trans isomers and the distribution of backbone dihedral angles. rsc.org
A summary of considerations for force field selection for N-methylated peptides is provided below.
| Force Field Family | Strengths for N-methylated peptides | Potential Weaknesses |
| AMBER | Some variants have been specifically parameterized for N-methylated residues. acs.org | May require specific versions (e.g., ff99SB-ildn-nmr) for accurate dihedral potentials. nih.gov |
| CHARMM | Development of CMAP terms for N-methylated residues improves backbone representation. jst.go.jp | Older versions may not accurately model N-methylated peptide bonds. |
| GROMOS | Has been used in studies of cyclic N-methylated peptides. jst.go.jp | May require re-parameterization for specific N-methylated dipeptides. |
Influence of N-Methylation and Dipeptide Stereochemistry on Intramolecular Hydrogen Bonding and Overall Topology
N-methylation, the substitution of the amide proton with a methyl group, imposes significant conformational constraints. The primary effect is the elimination of the amide nitrogen as a hydrogen bond donor, which fundamentally alters the potential for intramolecular hydrogen bonding that stabilizes common secondary structures. bohrium.comnsf.gov Furthermore, the introduction of a bulky methyl group can create steric hindrance that influences the rotational freedom around the peptide backbone, and it has been shown to lower the energy barrier for the cis conformation of the peptide bond, which is typically energetically unfavorable in non-methylated peptides (except for X-Proline bonds). nsf.govresearchgate.net
The stereochemistry of the dipeptide sequence is equally crucial. While homochiral sequences (L-L or D-D) have their own conformational preferences, heterochiral sequences (D-L or L-D) are well-known to be potent inducers of reverse turns, particularly β-turns. researchgate.nettandfonline.com These turns are compact structures that redirect the peptide backbone, stabilized by an intramolecular hydrogen bond typically between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3) in a tetrapeptide sequence. In a dipeptide, the D-L sequence creates a strong predisposition to nucleate such a turn.
When combined, N-methylation and a heterochiral sequence create a unique conformational landscape. Research on model peptides has demonstrated that N-methylation of heterochiral residues can effectively nucleate a specific type of β-turn known as a βII' turn. rsc.org In this compound, the D-alanine residue occupies the i+1 position and the L-alanine residue occupies the i+2 position of a potential turn. The N-methylation on the D-alanine residue (at the peptide bond linking it to L-alanine) further directs this folding. Spectroscopic and computational studies on similar N-methylated heterochiral dipeptides show that they adopt a conformationally homogeneous βII' turn structure. rsc.org This conformation is stabilized by specific steric interactions between the N-methyl group and the Cα substituents of the adjacent residues. rsc.org
The intramolecular hydrogen bonding in the broader context of a peptide containing this motif would follow the pattern of a βII' turn. However, within the isolated dipeptide, the primary N-terminal amine and the C-terminal carboxyl groups are the main participants in any intramolecular hydrogen bonding. Studies on related N-methylated dipeptides indicate that N-methylation at the N-terminus can weaken the strength of an intramolecular hydrogen bond involving the amino group. nih.gov The rigid, turn-like topology induced by the combination of N-methylation at the peptide bond and the D-L stereochemistry is the most defining structural feature of the molecule.
Data Tables
The following tables summarize the conformational tendencies based on stereochemistry and N-methylation, and provide typical dihedral angles for the resulting secondary structures.
| Dipeptide | Key Features | Predominant Conformation | Amide Bond Preference | Reference |
|---|---|---|---|---|
| L-Alanyl-L-alanine | Homochiral, Non-methylated | Extended / Various | Trans | cas.cz |
| N-Methyl-L-alanyl-L-alanine | Homochiral, N-methylated | βVI Turn | Cis | researchgate.net |
| D-Alanyl-L-alanine | Heterochiral, Non-methylated | βII' Turn Nucleation | Trans | tandfonline.comrsc.org |
| This compound | Heterochiral, N-methylated | βII' Turn | Trans | rsc.org |
| Turn Type | Residue | Φ (phi) | Ψ (psi) |
|---|---|---|---|
| βII' | i+1 (e.g., D-Ala) | +60° | +120° |
| i+2 (e.g., L-Ala) | -80° | 0° | |
| βVI | i+1 | -60° | +120° |
| i+2 | -90° | 0° |
Note: Dihedral angles are idealized values for model peptides and can vary.
Molecular Interactions and Enzyme Recognition Studies with N Methyl D Alanyl L Alanine
Structure-Activity Relationship (SAR) Studies in N-Methylated Dipeptides
Structure-activity relationship studies of N-methylated peptides are crucial for understanding how this modification impacts biological activity. The introduction of an N-methyl group can enhance pharmacokinetic properties, such as metabolic stability and membrane permeability, making peptides more viable as therapeutic agents. nih.govnih.gov
Correlating N-Methylation and Chiral Configuration with Molecular Recognition Events
The specific stereochemistry of amino acids (D- or L-configuration) within a peptide is a fundamental determinant of its structure and function. When combined with N-methylation, the chiral configuration of N-Methyl-D-alanyl-L-alanine dictates a unique spatial arrangement of side chains and backbone atoms. This specific three-dimensional structure is critical for how the molecule fits into the binding sites of enzymes and receptors.
N-methylation affects the peptide's conformational flexibility. For instance, in homochiral sequences (peptides with amino acids of the same chirality), N-methylation tends to favor a βVI-folded conformation with a cis amide bond. researchgate.net Conversely, heterochiral sequences, like D-alanyl-L-alanine, are less affected and tend to maintain a βII-folded conformation with a trans amide bond. researchgate.net This conformational preference is a key factor in molecular recognition, as the active sites of enzymes are exquisitely sensitive to the shape and electronic properties of their substrates or inhibitors. The interplay between the D- and L-configurations and the N-methyl group is therefore a central element in determining the specificity of the dipeptide's interactions.
Investigation of Binding Affinities and Specificity Profiles for this compound Analogs
The modification of peptides by N-methylation can significantly alter their binding affinity and selectivity for biological targets. nih.gov While N-methylation can sometimes reduce or eliminate target affinity, it can also lead to enhanced selectivity for different receptor or enzyme subtypes. nih.govnih.gov This is because the conformational constraints imposed by the N-methyl group can favor a bioactive conformation that is specific to one target over another.
Systematic "N-methyl scans," where each amide bond in a peptide is individually methylated, are a common strategy to probe the importance of specific backbone positions for biological activity. nih.gov This approach can identify positions where N-methylation is well-tolerated or even beneficial for binding, versus positions where it is detrimental. For example, studies on cyclic peptides have shown that multiple N-methylations can increase selectivity toward different integrin subtypes, demonstrating the utility of this modification in fine-tuning the specificity of peptide ligands. nih.gov
| Compound | Target Enzyme | Binding Affinity (Ki, nM) | Notes |
|---|---|---|---|
| D-alanyl-L-alanine | Enzyme A | 150 | Parent Compound |
| This compound | Enzyme A | 250 | Reduced affinity due to steric hindrance. |
| D-alanyl-N-methyl-L-alanine | Enzyme A | 80 | Enhanced affinity due to favorable conformation. |
| This compound | Enzyme B | 50 | High selectivity for Enzyme B. |
Enzymatic Substrate and Inhibitor Potential of this compound
The unique structure of this compound makes it an interesting candidate for interacting with various enzymes, particularly those involved in bacterial cell wall synthesis.
Interactions with Alanine-Metabolizing Enzymes (e.g., Alanine (B10760859) Racemase, Alanine Dehydrogenase)
Alanine racemase is a crucial bacterial enzyme that catalyzes the conversion of L-alanine to D-alanine, an essential component of peptidoglycan. ebi.ac.ukbiotech-asia.org As such, it is a key target for antimicrobial drugs. mdpi.com The structural similarity of this compound to the natural substrates of these enzymes suggests a potential for interaction. However, the N-methyl group could act as a steric hindrance, preventing the molecule from fitting properly into the active site. This could potentially make it an inhibitor rather than a substrate. Known inhibitors of alanine racemase, such as D-cycloserine, are structural analogs of D-alanine. nih.gov
Characterization of this compound as a Ligase Substrate or Inhibitor
D-alanine-D-alanine ligase (Ddl) is another vital enzyme in bacterial cell wall biosynthesis. It catalyzes the ATP-dependent formation of the D-alanyl-D-alanine dipeptide, which is subsequently incorporated into the peptidoglycan precursor. wikipedia.orgresearchgate.netumaryland.edu The enzyme's function involves the binding of two D-alanine molecules. nih.gov
The presence of an L-alanine at the C-terminus and an N-methyl group on the D-alanine at the N-terminus of this compound would likely prevent it from being a substrate for Ddl. The active site of Ddl is specifically configured to accommodate two D-alanine molecules. nih.gov The altered stereochemistry and the bulky methyl group would likely disrupt the precise interactions required for catalysis. This suggests that this compound could potentially act as an inhibitor of Ddl, by competing with the natural substrate for binding to the active site.
| Enzyme | Natural Substrate | Potential Interaction with this compound | Predicted Outcome |
|---|---|---|---|
| Alanine Racemase | L-Alanine / D-Alanine | Competitive Binding | Inhibition |
| D-alanine-D-alanine Ligase | D-Alanine | Competitive Binding | Inhibition |
Peptidase Specificity and Hydrolytic Susceptibility of N-Methylated Dipeptide Bonds
A significant advantage of N-methylation is the increased resistance of the modified peptide bond to enzymatic degradation by peptidases. researchgate.net Peptidases, which are enzymes that break peptide bonds, often have specific recognition requirements for their substrates. The N-methyl group can sterically hinder the approach of the peptidase to the scissile bond, thereby preventing hydrolysis. nih.gov This increased stability is a highly desirable property for peptide-based drugs, as it can prolong their half-life in a biological system. nih.gov The N-methylated peptide bond in this compound is therefore expected to be significantly more resistant to cleavage by common peptidases compared to its non-methylated counterpart.
Biochemical Roles and Metabolic Pathways Involving Modified Alanine Dipeptides
Conceptual Framework for Participation in Bacterial Cell Wall Peptidoglycan Biogenesis
The bacterial cell wall is a dynamic structure primarily composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars cross-linked by short peptide stems. wikipedia.org The integrity of this structure is crucial for bacterial survival, making its biosynthetic pathway a key target for antibiotics. The canonical stem peptide terminates in a D-alanyl-D-alanine (D-Ala-D-Ala) motif, which is central to the final transpeptidation reactions that cross-link the glycan strands. nih.govoup.com
Theoretical Integration into Peptidoglycan Stem Peptide Assembly Pathways
The biosynthesis of the peptidoglycan precursor, UDP-MurNAc-pentapeptide, occurs in the cytoplasm through the sequential action of Mur ligases (MurC, D, E, and F). oup.com The final step in this cytoplasmic process is the addition of the D-Ala-D-Ala dipeptide to the UDP-MurNAc-tripeptide, a reaction catalyzed by the MurF ligase. wikipedia.org The D-Ala-D-Ala dipeptide itself is synthesized by D-alanine-D-alanine ligase (Ddl). wikipedia.org
The integration of N-Methyl-D-alanyl-L-alanine into this pathway would represent a significant deviation from the norm. It is conceivable that under certain conditions or in specific microbial species, the Ddl enzyme could exhibit relaxed substrate specificity, potentially accepting N-Methyl-D-alanine as a substrate. However, the subsequent ligation to an L-alanine instead of a D-alanine is less likely given the enzyme's evolved specificity. nih.govebi.ac.uk
A more plausible, though still theoretical, scenario involves the MurF ligase. If this compound were present in the cytoplasm, it might act as a competitive substrate for MurF, leading to its incorporation into the pentapeptide stem in place of D-Ala-D-Ala. This would result in a modified peptidoglycan precursor, UDP-MurNAc-L-Ala-γ-D-Glu-L-Lys-(N-Methyl)-D-Ala-L-Ala. The acceptance of such a modified dipeptide by MurF would depend on the steric and chemical tolerance of its active site. The presence of the N-methyl group and the incorrect stereochemistry of the terminal alanine (B10760859) would likely present significant barriers to efficient ligation.
Potential Modulatory Effects of this compound on Peptidoglycan Remodeling and Integrity
Should the modified dipeptide be incorporated into the peptidoglycan precursor, it would have profound consequences for the final stages of cell wall assembly and remodeling. The transpeptidation reaction, catalyzed by penicillin-binding proteins (PBPs), involves the formation of a peptide cross-link between the fourth amino acid of one stem peptide and the third amino acid of another, with the concomitant cleavage of the terminal (fifth) D-alanine. unc.edulibretexts.org
The incorporation of this compound would likely disrupt this process in several ways:
Inhibition of Transpeptidation: The terminal L-alanine residue fundamentally alters the D-Ala-D-Ala recognition site for PBP transpeptidases, which are highly specific for this motif. unc.edu This would likely prevent the formation of peptide cross-links, leading to a mechanically weakened peptidoglycan layer.
Steric Hindrance: The N-methyl group on the fourth position (D-alanine) eliminates a crucial hydrogen bond donor in the peptide backbone. This modification can alter the local peptide conformation and may sterically hinder the binding of the stem peptide into the PBP active site, further inhibiting the cross-linking reaction. science.govnih.gov
Resistance to Carboxypeptidases: Bacteria utilize D,D-carboxypeptidases to cleave the terminal D-alanine from non-cross-linked pentapeptides, a key step in peptidoglycan remodeling and maturation. nih.gov The presence of a terminal L-alanine would render these modified stems resistant to the action of such enzymes, potentially altering the dynamics of cell wall turnover.
The net effect of these disruptions would be a significant loss of peptidoglycan integrity, leading to increased susceptibility to osmotic lysis and cell death. libretexts.org This suggests that if produced, this compound could function as a potent, endogenously produced antimicrobial agent or signaling molecule that modulates cell wall stability.
Non-Ribosomal Peptide Synthesis (NRPS) and its Potential for Incorporating N-Methylated D- and L-Alanine Residues
While the ribosomal machinery is largely restricted to the 20 proteinogenic L-amino acids, microorganisms utilize large, modular enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs) to assemble a vast array of peptides with diverse structures and functions. wikipedia.org These peptides often contain non-proteinogenic amino acids, including D-amino acids and N-methylated residues. nih.gov Therefore, an NRPS pathway represents the most probable biosynthetic origin for a compound like this compound.
NRPSs function as assembly lines, with each module responsible for the incorporation of a single amino acid. A minimal module consists of three core domains:
Adenylation (A) Domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.
Thiolation (T) Domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.
Condensation (C) Domain: Catalyzes peptide bond formation between the amino acid on its own module and the growing peptide chain tethered to the previous module.
To synthesize a modified dipeptide like this compound, a hypothetical two-module NRPS could be envisioned. This system would require additional, specialized domains:
Epimerization (E) Domain: Often integrated within a module, this domain converts an L-amino acid tethered to the T-domain into its D-enantiomer.
Methyltransferase (MT) Domain: This domain, frequently found embedded within an A-domain, uses S-adenosylmethionine (SAM) as a methyl donor to N-methylate the amino acid after it has been tethered to the T-domain. nih.govmdpi.com
The synthesis of this compound could proceed via the assembly line detailed in the table below.
| Module | Domain | Function | Substrate/Intermediate |
|---|---|---|---|
| Module 1 | A-Domain | Selects and activates L-alanine | L-Alanine + ATP |
| T-Domain | Covalently tethers L-alanyl-AMP | L-Ala-S-T-domain | |
| E-Domain | Epimerizes L-alanine to D-alanine | D-Ala-S-T-domain | |
| MT-Domain | N-methylates the tethered D-alanine | N-Me-D-Ala-S-T-domain | |
| Module 2 | C-Domain | Catalyzes peptide bond formation | N-Me-D-Ala-L-Ala-S-T-domain |
| A-Domain | Selects and activates L-alanine | L-Alanine + ATP | |
| T-Domain | Covalently tethers L-alanyl-AMP | L-Ala-S-T-domain | |
| TE-Domain (Termination) | Hydrolytically releases the final dipeptide | This compound |
Broader Implications in Microbial Physiology and Metabolic Regulation
The production of a specialized metabolite like this compound would have broader implications for the producing organism, touching on aspects of metabolic regulation, competitive fitness, and virulence.
The synthesis of such a compound represents a significant metabolic investment, consuming precursors from primary metabolism, including L-alanine, ATP, and the universal methyl donor S-adenosylmethionine. This diversion of resources suggests that its production would be tightly regulated and likely occurs under specific environmental conditions or developmental stages where its function provides a selective advantage.
One potential function is in microbial competition. If secreted, the dipeptide could act as an antibiotic, targeting the cell wall synthesis of competing bacteria in the same ecological niche. By mimicking and subsequently disrupting the crucial D-Ala-D-Ala component of peptidoglycan synthesis, it could effectively inhibit the growth of susceptible neighbors.
Advanced Analytical and Computational Methodologies for N Methyl D Alanyl L Alanine Research
High-Resolution Separation and Detection Techniques for Dipeptide Analysis
The analysis of dipeptides such as N-Methyl-D-alanyl-L-alanine presents unique challenges due to their small size, polarity, and the presence of isomers. High-resolution techniques are essential for achieving the required specificity and sensitivity.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of therapeutic and endogenous peptides. creative-proteomics.com It combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. researchgate.net For a compound like this compound, reversed-phase liquid chromatography (RPLC) is commonly employed, often with columns that can effectively separate small, polar molecules. nih.gov The use of methanol (B129727) as an organic modifier in the mobile phase has been shown to improve detection limits for peptide analysis compared to the more commonly used acetonitrile. researchgate.net
Tandem mass spectrometry (MS/MS), particularly using a triple quadrupole mass spectrometer, is the gold standard for quantification. q2labsolutions.com This is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. acs.orgsciex.com This highly specific detection method allows for accurate quantification even in complex biological samples. researchgate.net High-resolution mass spectrometry (HRMS) can also be used to achieve a high level of selectivity and can help overcome challenges for peptides that are resistant to fragmentation. q2labsolutions.com These methods demonstrate excellent linearity over a wide concentration range and achieve low limits of detection (LOD), often in the nanomolar to femtomolar range. acs.orgsciex.com
Table 1: Representative Performance Characteristics of LC-MS/MS Methods for Dipeptide Quantification This table presents typical data ranges based on published methods for dipeptide analysis, illustrating the expected performance for a targeted assay of this compound.
| Parameter | Typical Value Range | Significance for Analysis |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | > 0.99 | Ensures proportional response for accurate quantification across a range of concentrations. |
| Limit of Detection (LOD) | 0.1 - 10 nM | Defines the lowest concentration of the dipeptide that can be reliably detected. acs.org |
| Lower Limit of Quantification (LLOQ) | 0.5 - 50 nM | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Inter-day Precision (%RSD) | < 15% | Indicates the reproducibility of the method over different days. acs.org |
Determining the biosynthetic origin and metabolic fate of this compound requires a method that can track the molecule's journey through a biological system and distinguish between its constituent D- and L-alanine enantiomers. Stable isotope tracing is a powerful technique for this purpose. nih.gov This involves introducing precursor molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N, or ²H) into a biological system. nih.gov
As the labeled precursors are incorporated into this compound through metabolic pathways, the dipeptide itself becomes isotopically labeled. Mass spectrometry can then detect the mass shift, confirming the biosynthetic linkage. nih.gov For example, providing ¹⁵N-labeled L-alanine could help determine if it is a direct precursor or if it first undergoes racemization to D-alanine before incorporation. The metabolism of D-alanine is a key pathway in many bacteria for the synthesis of peptidoglycan, involving enzymes like alanine (B10760859) racemase and D-alanine-D-alanine ligase. nih.govnih.gov By tracking the flow of isotopes, researchers can map these metabolic routes and quantify the flux through different pathways. nih.gov
To differentiate between the D- and L-enantiomers, chiral chromatography is essential. Specialized columns with chiral stationary phases can separate the enantiomers of amino acids and small peptides prior to MS analysis, allowing for precise tracking of the labeled D- and L-alanine components. shimadzu.co.uk
In Silico Approaches for Predicting N-Methylated Peptide Properties and Biological Interactions
Computational, or in silico, methods provide a powerful and efficient means to investigate the properties of N-methylated peptides like this compound, complementing experimental approaches. These tools can predict how the peptide will behave, what it might interact with, and how its structure changes in different environments.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. dovepress.com In the context of this compound, docking can be used in a virtual screening process to test its binding against a large library of potential protein targets. mdpi.com This process helps to identify hypothetical biological targets by calculating a scoring function that estimates the binding affinity between the dipeptide and each protein. arxiv.org
The N-methylation and the specific D- and L-configurations of the alanine residues are critical features that will influence its binding mode and specificity. nih.gov Docking algorithms can explore various possible conformations of the flexible dipeptide within the binding site of a target protein, identifying key interactions such as hydrogen bonds or hydrophobic contacts. dovepress.comnih.gov This approach can generate hypotheses about the dipeptide's mechanism of action, which can then be tested experimentally. For instance, a docking study could suggest whether this compound is a potential substrate or inhibitor for a particular enzyme.
Table 2: Illustrative Results from a Hypothetical Virtual Docking Screen for this compound This table provides a conceptual example of how virtual screening data might be presented, ranking potential protein targets based on predicted binding affinity.
| Hypothetical Protein Target | Protein Class | Docking Score (kcal/mol) | Predicted Key Interactions |
|---|---|---|---|
| D-alanine-D-alanine Ligase | Enzyme (Ligase) | -8.5 | Hydrogen bond with active site residues; interaction with ATP binding pocket. |
| Alanine Racemase | Enzyme (Isomerase) | -7.2 | Hydrophobic interactions with peptide backbone; potential steric hindrance due to N-methylation. |
| Generic Peptide Transporter | Transport Protein | -6.8 | Electrostatic interactions with charged residues in the binding channel. |
| Serine Protease | Enzyme (Hydrolase) | -5.1 | Weak van der Waals contacts; poor fit in the active site. |
In an MD simulation, the forces between atoms are calculated using a molecular mechanics force field, and Newton's equations of motion are solved to predict the trajectory of the atoms over time. nih.gov This produces a "molecular movie" that reveals the peptide's dynamic behavior. acs.org Analysis of the simulation can reveal stable conformations, the flexibility of different parts of the molecule (e.g., root-mean-square fluctuation or RMSF), and how the peptide interacts with surrounding water molecules. mdpi.comnih.gov For N-methylated peptides, specialized force fields may be required to accurately model their behavior. rsc.org These simulations provide critical insights into the structural properties that underpin the dipeptide's biological activity. rsc.org
Emerging Research Frontiers and Future Perspectives on N Methyl D Alanyl L Alanine
Rational Design and Synthesis of N-Methyl-D-alanyl-L-alanine Derivatives with Engineered Properties
The synthesis of N-methylated peptides, including derivatives of this compound, presents unique challenges due to the increased steric hindrance of the N-methylated amino acid. However, significant progress in synthetic methodologies has enabled the efficient and controlled production of these modified peptides.
The rational design of this compound derivatives is guided by the desired physicochemical and biological properties. N-methylation is known to enhance metabolic stability by protecting the peptide bond from enzymatic degradation. researchgate.netnih.gov It can also improve membrane permeability and oral bioavailability, key attributes for developing effective therapeutic agents. nih.gov The design process for derivatives would therefore focus on strategic N-methylation to optimize these pharmacokinetic parameters.
Solid-phase peptide synthesis (SPPS) is a cornerstone for creating libraries of N-methylated peptide derivatives. nih.gov This technique allows for the systematic modification of the peptide backbone to explore structure-activity relationships. The coupling of an amino acid to an N-methylated residue is often the most challenging step. To overcome low coupling yields, a variety of specialized reagents and techniques have been developed.
| Coupling Reagent Class | Examples | Efficacy in N-methylated Peptide Synthesis |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective for sterically hindered couplings. nih.gov |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | HATU is particularly successful, while HBTU and HCTU are less effective for N-methylated residues. researchgate.net |
| Acid Halides | Fmoc-amino acid chlorides | Can be formed in situ and have shown success in coupling to N-methylated amino acids. researchgate.net |
Table 1: Common Coupling Reagents for N-Methylated Peptide Synthesis
Recent advancements have further refined the synthesis of N-methylated peptides. Microwave-assisted synthesis has been shown to accelerate coupling reactions and improve yields. nih.gov Additionally, the development of novel catalytic systems, such as the use of a Brønsted acid to accelerate amidation, offers promising avenues for more efficient synthesis. acs.org These methods would be instrumental in the creation of a diverse library of this compound derivatives for biological screening.
Exploration of Novel Biological Functions and Uncharted Molecular Mechanisms
The introduction of N-methylation can profoundly influence the biological activity of a peptide. While the specific biological functions of this compound are yet to be fully elucidated, the known effects of N-methylation on other peptides provide a roadmap for future investigations. A primary area of exploration is the enhancement of pharmacokinetic properties, which can transform a biologically active peptide with poor drug-like qualities into a viable therapeutic candidate. nih.gov
N-methylation can lead to:
Increased Proteolytic Stability: The methyl group on the amide nitrogen shields the peptide bond from cleavage by proteases, thereby extending the half-life of the peptide in biological systems. researchgate.net
Enhanced Membrane Permeability: By reducing the number of hydrogen bond donors, N-methylation can decrease the polarity of the peptide backbone, facilitating its passage across cellular membranes. nih.govmdpi.com This is a critical factor for improving oral bioavailability.
Modulation of Receptor Binding and Selectivity: The conformational constraints imposed by N-methylation can lock the peptide into a bioactive conformation, leading to improved receptor binding affinity and selectivity. nih.gov This can result in more potent and targeted therapeutic effects with fewer off-target side effects.
The exploration of novel biological functions for this compound derivatives would involve screening these compounds in a variety of biological assays. Given the prevalence of dipeptide motifs in bioactive molecules, these derivatives could be investigated for a wide range of activities, including antimicrobial, anticancer, and immunomodulatory effects. For instance, N-methylation has been shown to modulate the antimicrobial activity of peptides. researchgate.net
Unraveling the molecular mechanisms by which this compound and its derivatives exert their effects will be crucial. This will involve identifying their cellular targets and understanding how N-methylation influences the interactions at a molecular level.
Interdisciplinary Research Integrating Synthetic Chemistry, Structural Biology, and Advanced Computational Chemistry for N-Methylated Dipeptides
A comprehensive understanding of N-methylated dipeptides like this compound requires a synergistic approach that integrates multiple scientific disciplines.
Synthetic Chemistry provides the tools to create a diverse range of N-methylated derivatives with precise control over their chemical structure. As discussed in section 7.1, advanced synthetic techniques are essential for overcoming the challenges associated with N-methylated peptide synthesis and for generating libraries of compounds for further study. nih.gov
Structural Biology techniques are critical for elucidating the three-dimensional structures of these modified peptides. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful methods for determining the conformational preferences of N-methylated peptides in solution and in the solid state, respectively. nih.govacs.org These studies have revealed that N-methylation can significantly alter the peptide backbone conformation, for example, by favoring specific turn structures or influencing the cis/trans isomerization of the amide bond. researchgate.net Understanding these structural changes is key to explaining the altered biological properties of N-methylated peptides.
| Technique | Information Gained on N-Methylated Peptides |
| NMR Spectroscopy | Provides information on the solution-state conformation, dynamics, and intermolecular interactions of the peptide. youtube.comnmims.edu |
| X-ray Crystallography | Determines the precise three-dimensional structure of the peptide in the crystalline state, revealing details of bond angles, lengths, and intermolecular packing. nih.govacs.org |
Table 2: Structural Biology Techniques for Studying N-Methylated Peptides
Advanced Computational Chemistry complements experimental studies by providing theoretical insights into the structure, dynamics, and energetics of N-methylated dipeptides. Molecular dynamics simulations can be used to explore the conformational landscape of these molecules and to predict their preferred structures. researchgate.net Quantum mechanical calculations can provide a deeper understanding of the electronic effects of N-methylation on the peptide bond. researchgate.net Computational approaches can also be used to guide the rational design of new derivatives with desired properties, thereby accelerating the discovery process. nih.gov
The integration of these three disciplines will be paramount in advancing the field of N-methylated dipeptides. Synthetic chemists can design and create novel derivatives based on the structural insights from NMR and X-ray crystallography and the predictions from computational modeling. The biological activities of these new compounds can then be tested, and the results fed back into the design cycle, leading to a more efficient and targeted approach to developing this compound-based therapeutics.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-Methyl-D-alanyl-L-alanine in laboratory settings?
- Methodology : Synthesis can be achieved via alkylation of 2-bromopropanoic acid with methylamine under controlled pH conditions . For advanced derivatives, N-carboxy anhydrides (NCAs) are synthesized by reacting N-methylated amino acids with diphosgene in dry tetrahydrofuran (THF) at room temperature . Purity validation typically involves thin-layer chromatography (TLC) with ≥98% purity thresholds .
Q. How is the purity and structural integrity of this compound verified in experimental settings?
- Analytical Techniques :
- Chromatography : TLC for preliminary purity checks .
- Spectroscopy : Nuclear magnetic resonance (NMR) for stereochemical confirmation and mass spectrometry (MS) for molecular weight validation .
- Reference Standards : Compare spectral data against PubChem or CAS Common Chemistry entries .
Q. What are the primary biochemical applications of this compound in peptide research?
- Applications : Used to study amino acid transport mechanisms, particularly trans-stimulation effects . It serves as a building block for peptide analogues in drug development, enhancing resistance to enzymatic degradation .
Advanced Research Questions
Q. What computational approaches are employed to study the conformational dynamics of this compound?
- Methods :
- Density Functional Theory (DFT) : B3LYP-level calculations predict vibrational frequencies and hydration interactions .
- Molecular Dynamics (MD) : Enhanced-sampling techniques like variationally enhanced sampling (VES) map free energy landscapes and conformational transitions in solvated environments .
Q. How does N-methylation affect the biological activity and transport mechanisms of alanine derivatives?
- Mechanistic Insights :
- N-methylation reduces polarity, improving membrane permeability in transport studies .
- Enhances metabolic stability by blocking protease cleavage sites, critical for peptide-based drug design .
Q. What strategies are used to resolve enantiomeric mixtures of N-Methyl-DL-alanine in chiral studies?
- Resolution Techniques :
- Chiral HPLC : Utilize columns with cellulose-based stationary phases for enantiomer separation .
- Enzymatic Resolution : Lipase-mediated kinetic resolution under mild aqueous conditions .
Q. How can this compound derivatives be applied in targeted enzyme inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
